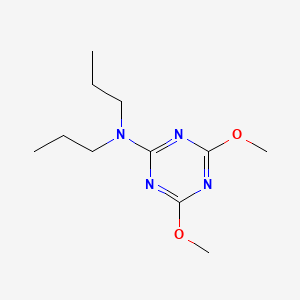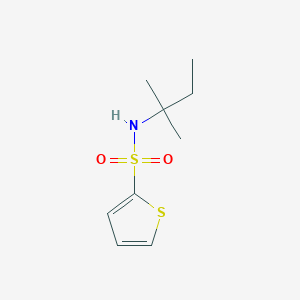
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine (DPT) is a chemical compound that has been used in scientific research for its unique properties. DPT is a triazine-based compound that has been synthesized through various methods. It has been found to have potential applications in the field of neuroscience and pharmacology due to its ability to interact with certain receptors in the brain.
Mechanism of Action
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine is believed to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine has been found to increase the activity of this receptor, which may lead to changes in these processes.
Biochemical and Physiological Effects:
Research has shown that 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine has a number of biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, including serotonin and dopamine. It has also been found to increase the activity of certain brain regions, including the prefrontal cortex and the anterior cingulate cortex. These effects may be responsible for the potential therapeutic effects of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine.
Advantages and Limitations for Lab Experiments
One advantage of using 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine in scientific research is its unique properties. It has been found to interact with certain receptors in the brain that are not targeted by other compounds. This may lead to the development of new treatments for mental health disorders. However, one limitation of using 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine is its potential for toxicity. It has been found to be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research into 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine. One area of interest is the development of new treatments for mental health disorders, including depression and anxiety. Another area of interest is the study of the long-term effects of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine on the brain and behavior. Additionally, research into the potential use of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine in the treatment of addiction and other disorders is also of interest. Overall, 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for a variety of disorders.
Synthesis Methods
The synthesis of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine can be achieved through several methods, including the reaction of 2,4,6-trimethoxybenzaldehyde with diethyl malonate, followed by the reaction with hydrazine hydrate. Another method involves the reaction of 2,4,6-trimethoxybenzaldehyde with propylamine, followed by the reaction with hydrazine hydrate. Both methods result in the formation of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine.
Scientific Research Applications
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine has been used in scientific research for its potential applications in the field of neuroscience and pharmacology. It has been found to interact with certain receptors in the brain, including the serotonin 5-HT2A receptor. This interaction has led to research into the potential use of 4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine in the treatment of various mental health disorders, including depression and anxiety.
properties
IUPAC Name |
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-5-7-15(8-6-2)9-12-10(16-3)14-11(13-9)17-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDHPNTVDGTMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-N,N-dipropyl-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)

![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)

![4-amino-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5851425.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)

![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)

![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)

![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)